molecular formula C25H22O10 B3028870 Silibinin CAS No. 36804-17-8

Silibinin

Cat. No.: B3028870
CAS No.: 36804-17-8
M. Wt: 482.4 g/mol
InChI Key: SEBFKMXJBCUCAI-HKTJVKLFSA-N
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Description

Silybum marianum). It is the major active constituent of silymarin, a standardized extract containing a mixture of flavonolignans. Silibinin is known for its hepatoprotective properties and has been used traditionally to treat liver diseases .

Scientific Research Applications

Silibinin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is studied for its antioxidant properties and its ability to form complexes with metal ions. It is also used as a model compound to study the behavior of flavonolignans .

Biology: In biological research, this compound is investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction. It has shown potential in modulating pathways involved in cell proliferation and survival .

Medicine: this compound is extensively studied for its therapeutic potential in treating liver diseases, cancer, and diabetes. It has been shown to protect liver cells from toxins, inhibit cancer cell growth, and improve insulin sensitivity .

Industry: In the pharmaceutical industry, this compound is used in the formulation of hepatoprotective drugs and dietary supplements. It is also explored for its potential in developing new anticancer and antidiabetic therapies .

Mechanism of Action

Target of Action

Silibinin, a natural lignan and the major active constituent of silymarin, has been found to possess strong anti-cancer activity against several types of human cancers . It targets multiple molecular targets and pathways, including various oncogenic pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK . It also targets signaling molecules involved in the regulation of epithelial-to-mesenchymal transition, proteases activation, adhesion, motility, invasiveness as well as the supportive tumor-microenvironment components .

Mode of Action

This compound exerts its effects through a multifaceted mechanism of action. It inhibits the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities .

Biochemical Pathways

This compound modulates multiple signaling pathways involved in cancer development and progression. It can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . It also affects the transforming Growth Factor beta (TGFβ), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and NF-κB (nuclear factor-kappa B) pathways .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed by the oral route and that it distributes into the alimentary tract (liver, stomach, intestine, pancreas). It is mainly excreted as metabolites in the bile, and is subject to enterohepatic circulation . The peak levels of free this compound were observed at 0.5 h after administration in liver, lung, stomach, and pancreas .

Result of Action

The molecular and cellular effects of this compound’s action include suppression of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, aging, race, obesity, dietary habits, and environmental factors can influence the incidence of diseases where this compound can be used for treatment . Moreover, this compound has been reported to ameliorate diabetic conditions through several mechanisms, namely decreasing IR, ROS levels, glycolysis, gluconeogenesis, and glycogenolysis .

Safety and Hazards

Silibinin is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is generally very well tolerated, with a low incidence of adverse events .

Future Directions

Silibinin has shown promise in the treatment of various cancers, including liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . Future directions will involve exploring the mechanisms by which this compound may ameliorate hepatotoxicity . Further clinical studies are necessary to fully establish the efficacy, optimal dosage, and long-term effects of this compound in cancer treatment .

Biochemical Analysis

Biochemical Properties

Silibinin interacts with various enzymes, proteins, and other biomolecules. It has been shown to modulate multiple signaling pathways involved in biochemical reactions . This compound can inhibit the activation of various oncogenic pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways . These interactions contribute to its therapeutic effects, such as antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities .

Cellular Effects

This compound has been shown to exhibit anticancer activity against several types of cancers, including liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . It influences cell function by suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . This compound also exerts antioxidant and anti-inflammatory activities, making it a promising candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the key mechanisms underlying the anticancer effects of this compound is its ability to modulate multiple signaling pathways involved in cancer development and progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound treatment reduced blood glucose levels, oxidative stress markers, and inflammatory cytokines while increasing glycosylated hemoglobin and antioxidative marker levels in various cellular and animal models of diabetes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on rats, this compound was shown to have anti-inflammatory activity at a dosage of 300 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to improve diabetic conditions through a variety of mechanisms, including reducing insulin resistance, lowering reactive oxygen species levels, and affecting glycolysis, gluconeogenesis, and glycogenolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After systemic administration in mice, this compound was found in liver, lung, stomach, skin, prostate, and pancreas . The distribution of this compound is rapid, with peak levels observed at 0.5 or 1 hour after administration .

Subcellular Localization

In one study, this compound was found to be mainly localized in the mitochondria of cells after treatment

Preparation Methods

Synthetic Routes and Reaction Conditions: Silibinin can be synthesized through various chemical routes. One common method involves the extraction of silymarin from milk thistle seeds, followed by the isolation of this compound using chromatographic techniques. The synthesis process often includes steps like hydrolysis, esterification, and crystallization to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from milk thistle seeds. The seeds are first cleaned and ground, and then subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified through crystallization or chromatography to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Silibinin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products: The major products formed from this compound reactions include its oxidized and reduced forms, which retain the core flavonolignan structure. These products are often studied for their enhanced biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026018
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6
Record name Silybin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22888-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silibinin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09298
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Record name Silybin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silibinin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Silymarin
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Record name Silybin (mixture of Silybin A and Silybin B)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 802918-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILIBININ A
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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